2,4-Difluoro-3-hydroxybenzaldehyde
Overview
Description
2,4-Difluoro-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4F2O2 . It is used in the preparation of (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-hydroxybenzaldehyde is represented by the SMILES notationC1=CC(=C(C(=C1C=O)F)O)F
. The molecular weight is 158.1 g/mol . Physical And Chemical Properties Analysis
2,4-Difluoro-3-hydroxybenzaldehyde has a molecular weight of 158.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 158.01793569 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Synthesis of Hydrazones
The compound is used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used as building blocks in organic synthesis, and they have a wide range of applications in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis of Quinazolines
2,4-Difluoro-3-hydroxybenzaldehyde is also used in the synthesis of quinazolines . Quinazolines are a class of organic compounds with a wide range of biological activities, including anti-inflammatory and analgesic activity .
Synthesis of Schiff Bases
This compound is used in the synthesis of Schiff bases . Schiff bases are functional groups that contain a carbon-nitrogen double bond, and they are often used in organic synthesis and medicinal chemistry .
Development of New Drugs
2,4-Difluoro-3-hydroxybenzaldehyde is used in the development of new drugs. Its unique chemical structure can be used to create a variety of different compounds, each with potential therapeutic applications.
Material Science Research
This compound is used in material science research. Its unique properties make it a valuable tool for researchers studying new materials and their properties.
Biological Research
2,4-Difluoro-3-hydroxybenzaldehyde is used in biological research. It can be used to study a variety of biological processes, including cellular metabolism and genetic expression.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-3-hydroxybenzaldehyde are the components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .
Mode of Action
2,4-Difluoro-3-hydroxybenzaldehyde disrupts cellular antioxidation systems . It functions as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the mitochondrial respiratory chain (MRC) in fungi . By disrupting the antioxidation system, it interferes with the normal functioning of superoxide dismutases and glutathione reductase, among other components . This disruption leads to an imbalance in the redox state of the cell, inhibiting fungal growth .
Result of Action
The result of the action of 2,4-Difluoro-3-hydroxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the antioxidation system, it creates a hostile environment for fungal cells, leading to their death .
properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDPHKYSOYQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344019 | |
Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192927-69-8 | |
Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.